Cas no 97674-02-7 (tributyl(1-ethoxyethenyl)stannane)

Tributyl(1-ethoxyethenyl)stannane is an organotin compound primarily used as a reagent in organic synthesis, particularly in Stille coupling reactions. Its key advantage lies in its stability and reactivity, enabling efficient cross-coupling with aryl or vinyl halides to form carbon-carbon bonds. The ethoxyethenyl group enhances its versatility in constructing complex molecular frameworks, making it valuable in pharmaceutical and materials science applications. The tributyltin moiety ensures good solubility in organic solvents, facilitating handling under standard laboratory conditions. Proper precautions should be taken due to the toxicity associated with organotin compounds. Its consistent performance and selectivity make it a reliable choice for synthetic chemists.
tributyl(1-ethoxyethenyl)stannane structure
97674-02-7 structure
Product Name:tributyl(1-ethoxyethenyl)stannane
CAS No:97674-02-7
MF:C16H34OSn
MW:361.150564670563
MDL:MFCD00010240
CID:801311
PubChem ID:24856628
Update Time:2025-10-15

tributyl(1-ethoxyethenyl)stannane Chemical and Physical Properties

Names and Identifiers

    • Stannane,tributyl(1-ethoxyethenyl)-
    • Tri-n-butyl(1-ethoxyvinyl)tin
    • tributyl(1-ethoxyethenyl)Stannane
    • Tributyl(1-ethoxyvinyl)stannane
    • TRIBUTYL(1-ETHOXYVINYL)TIN
    • 1-Ethoxyvinyltributyltin
    • Stannane, tributyl(1-ethoxyethenyl)-
    • (1-ethoxyvinyl)tributyltin
    • HGXJOXHYPGNVNK-UHFFFAOYSA-N
    • TRIBUTYL-(1-ETHOXYVINYL)TIN
    • (1-Ethoxyvinyl)tributylstannane
    • (1-Ethoxyethenyl)tributylstannane
    • tributyl-(1-ethoxy-vinyl)-stannane
    • EVTB
    • tributyl-1-ethoxyvinyltin
    • tributyl(1ethoxyvinyl)tin
    • 1-ethoxy-vinyltributyltin
    • (1ethoxyvinyl)tributyltin
    • tributyl(
    • Tributyl(1-ethoxyethenyl)stannane (ACI)
    • (1-Ethoxyethenyl)tributyltin
    • (1-Ethoxyvinyl)tri-n-butyltin
    • (α-Ethoxyvinyl)tributyltin
    • 1-(1-Ethoxyethen-1-yl)-tributylstannane
    • 1-(Tributylstannyl)-1-ethoxyethene
    • 1-(Tributylstannyl)vinyl ethyl ether
    • 1-Ethoxy-1-(tributylstannyl)ethylene
    • 1-Ethoxyvinyltri-n-butyltin
    • Tributyl(1-((ethyl)oxy)vinyl)tin
    • Tributyl(1-ethoxy-1-ethenyl)stannane
    • Tributyl(α-ethoxyvinyl)tin
    • tributyl(1-ethoxyethenyl)stannane
    • MDL: MFCD00010240
    • Inchi: 1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
    • InChI Key: HGXJOXHYPGNVNK-UHFFFAOYSA-N
    • SMILES: O(CC)C([Sn](CCCC)(CCCC)CCCC)=C

Computed Properties

  • Exact Mass: 362.16300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 12
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 1.069 g/mL at 25 °C(lit.)
  • Melting Point: <0°C
  • Boiling Point: 85-86 °C/0.1 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.476(lit.)
  • PSA: 9.23000
  • LogP: 5.92490
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not available

tributyl(1-ethoxyethenyl)stannane Security Information

tributyl(1-ethoxyethenyl)stannane Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

tributyl(1-ethoxyethenyl)stannane Pricemore >>

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tributyl(1-ethoxyethenyl)stannane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran
Reference
Investigations of the Type II Intramolecular Diels-Alder Reaction Directed Toward Natural Product Synthesis
Muscroft-Taylor, Andrew Clive, 2006, , (20140701),

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine ,  Potassium butoxide Solvents: Hexane ;  1.5 h, -30 °C; 0.5 h, -30 °C; -30 °C → -40 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, -40 °C; 1 h, -40 °C → -20 °C; -20 °C → -78 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 8 h, -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Synthetic method of trialkyl(α-alkoxylethylene)tin
, China, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Pentane ,  Tetrahydrofuran
1.2 Solvents: Pentane ,  Tetrahydrofuran
Reference
Generation of (1-alkoxycyclopropyl)lithium reagents
Gadwood, Robert C.; Rubino, Mark R.; Nagarajan, Sridhar C.; Michel, Suzanne T., Journal of Organic Chemistry, 1985, 50(18), 3255-60

Production Method 4

Reaction Conditions
Reference
Direct C-H Cyanation by ICN Formed In Situ: Nannozinone B
Wienecke, Paul ; Arndt, Hans-Dieter, Organic Letters, 2023, 25(7), 1188-1191

Production Method 5

Reaction Conditions
Reference
Direct Construction of Chiral Ether via Highly Efficient Heck Reaction and N-Directed Asymmetric Hydrogenation for Large-Scale Synthesis of MALT1 Inhibitor RGT-068A
Feng, Song ; Zhang, Haishen; Tang, Zhiyong; Peng, Xingao; Yang, Min; et al, Organic Process Research & Development, 2022, 26(11), 3089-3095

Production Method 6

Reaction Conditions
Reference
Preparation of novel 5-fluoronicotinamide derivatives or salts thereof as spleen tyrosine kinase (Syk) inhibitors
, Japan, , ,

Production Method 7

Reaction Conditions
Reference
Reinvestigation of reaction of (2-ethoxyvinyl)stannanes with acetyl bromide
Lebl, Tomas; Holecek, Jaroslav; Dymak, Marek; Steinborn, Dirk, Collection of Czechoslovak Chemical Communications, 2002, 67(5), 587-595

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  5 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C; 0 °C → -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Total synthesis of micrococcin P1 and thiocillin I enabled by Mo(VI) catalyst
Akasapu, Siddhartha; Hinds, Aaron B.; Powell, Wyatt C.; Walczak, Maciej A., Chemical Science, 2019, 10(7), 1971-1975

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tributylphosphine ,  Carbonyldihydrotris(triphenylphosphine)ruthenium Solvents: Toluene ;  6 h, 1 atm, 80 °C
Reference
Ruthenium-Catalyzed Hydrogenation of Alkynylstannanes with Migration of the Stannyl Group
Shirakawa, Eiji; Morita, Ryotaro; Tsuchimoto, Teruhisa; Kawakami, Yusuke, Journal of the American Chemical Society, 2004, 126(42), 13614-13615

Production Method 10

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Catalytic Enantioselective Direct Aldol Addition of Aryl Ketones to α-Fluorinated Ketones
Thomson, Connor J. ; Barber, David M. ; Dixon, Darren J., Angewandte Chemie, 2020, 59(13), 5359-5364

Production Method 11

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
Reference
Organostannanes and organosilanes in organic synthesis (MSc Thesis)
Thompson, Simon Paul, 1995, , (20121004),

Production Method 12

Reaction Conditions
Reference
Anti-proliferative agents for treating pulmonary arterial hypertension (PAH)
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
Reference
Substituted benzene and 6,5-fused bicyclic heteroaryl compounds
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
Reference
Palladium-catalyzed coupling between cephalosporin derivatives and unsaturated stannanes: a new ligand for palladium chemistry
Farina, Vittorio; Baker, Stephen R.; Benigni, Daniel; Sapino, Chester Jr., Tetrahedron Letters, 1988, 29(45), 5739-42

Production Method 15

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Palladium- and molybdenum-catalyzed hydrostannation of alkynes. A novel access to regio- and stereodefined vinylstannanes
Zhang, H. X.; Guibe, F.; Balavoine, G., Journal of Organic Chemistry, 1990, 55(6), 1857-67

tributyl(1-ethoxyethenyl)stannane Raw materials

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:97674-02-7)TRIBUTYL(1-ETHOXYVINYL)TIN
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:97674-02-7)tributyl(1-ethoxyethenyl)stannane
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Quantity:250.0g
Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97674-02-7)三丁基(1-乙氧基乙烯)锡
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
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Additional information on tributyl(1-ethoxyethenyl)stannane

Recent Advances in the Application of Tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) in Chemical Biology and Pharmaceutical Research

In recent years, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) has emerged as a versatile reagent in chemical biology and pharmaceutical research. This organotin compound is widely utilized in organic synthesis, particularly in Stille coupling reactions, which are pivotal for constructing complex molecular architectures. The unique reactivity of tributyl(1-ethoxyethenyl)stannane enables the formation of carbon-carbon bonds under mild conditions, making it an invaluable tool for the synthesis of bioactive molecules and drug candidates. Recent studies have highlighted its role in the development of novel therapeutic agents, including anticancer and antiviral compounds.

A significant breakthrough involving tributyl(1-ethoxyethenyl)stannane was reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers demonstrated its efficacy in the synthesis of indole-based derivatives, which exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs). The study revealed that the use of tributyl(1-ethoxyethenyl)stannane as a coupling partner significantly improved the yield and purity of the target compounds compared to traditional methods. These findings underscore the compound's potential in streamlining the synthesis of kinase inhibitors, a critical class of drugs in oncology.

Another notable application of tributyl(1-ethoxyethenyl)stannane was explored in the context of antimicrobial drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed its use in the synthesis of novel β-lactam derivatives. The researchers found that the compound facilitated the introduction of ethoxyethenyl groups into the β-lactam scaffold, enhancing the derivatives' stability and bioactivity against multidrug-resistant bacterial strains. This work highlights the reagent's utility in addressing the growing challenge of antibiotic resistance.

Beyond its synthetic applications, tributyl(1-ethoxyethenyl)stannane has also been investigated for its role in chemical biology. A recent study in Chemical Communications (2023) demonstrated its use in the site-specific labeling of biomolecules. By leveraging the reagent's selective reactivity, researchers achieved efficient tagging of proteins and nucleic acids, enabling advanced imaging and tracking studies. This approach opens new avenues for understanding biological processes at the molecular level.

Despite its advantages, the use of tributyl(1-ethoxyethenyl)stannane is not without challenges. Concerns regarding the toxicity of organotin compounds have prompted efforts to develop safer alternatives. A 2023 review in Green Chemistry discussed recent progress in this area, including the design of water-soluble and biodegradable organotin reagents. These advancements aim to mitigate environmental and health risks while preserving the reagent's synthetic utility.

In conclusion, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) continues to play a pivotal role in chemical biology and pharmaceutical research. Its versatility in organic synthesis, coupled with recent innovations in its application, underscores its enduring relevance. Future research will likely focus on optimizing its use and addressing associated safety concerns, further expanding its potential in drug discovery and development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:97674-02-7)TRIBUTYL(1-ETHOXYVINYL)TIN
sfd16419
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:97674-02-7)tributyl(1-ethoxyethenyl)stannane
A845739
Purity:99%
Quantity:250.0g
Price ($):169.0
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